![molecular formula C18H18ClN5O B6569155 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide CAS No. 946360-19-6](/img/structure/B6569155.png)
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tetrazole ring is attached to a 4-chlorophenyl group and a 4-phenylbutanamide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, being a heterocycle, would likely contribute to the compound’s stability and reactivity. The presence of the chlorophenyl and phenylbutanamide groups could also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The tetrazole ring is known to participate in various chemical reactions, including substitution and addition reactions. The chlorophenyl and phenylbutanamide groups could also undergo reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide has been used in a variety of scientific research applications. For example, it has been used to study the effects of drugs on the nervous system, as well as to investigate the effects of environmental toxins on the nervous system. Additionally, it has been used to study the effects of various hormones and neurotransmitters on the nervous system, as well as to investigate the effects of various drugs on the cardiovascular system. Furthermore, it has been used to study the effects of various drugs on the immune system, as well as to investigate the effects of various drugs on the liver and other organs.
Mécanisme D'action
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide acts as an agonist of the G-protein coupled receptor (GPCR) family of proteins. Specifically, it binds to the GPCR-associated protein (GAP) of the GPCR family, resulting in the activation of GPCRs. This activation leads to the production of second messengers, such as cyclic AMP (cAMP) and inositol triphosphate (IP3). These second messengers then activate various signaling pathways, resulting in a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to alter the expression of genes involved in the regulation of various physiological processes. Additionally, it has been shown to modulate the activity of neurotransmitters, such as serotonin, dopamine, and norepinephrine. Furthermore, it has been shown to modulate the activity of hormones, such as glucagon and insulin.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is stable in a variety of solvents. Additionally, it is non-toxic and has a low potential for causing adverse side effects. However, it is important to note that this compound can be rapidly metabolized by enzymes, resulting in the rapid loss of its activity in vivo. Furthermore, it has been shown to cause a variety of side effects, such as nausea, headache, and dizziness.
Orientations Futures
There are a variety of potential future directions for research involving N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide. For example, further research could be conducted to investigate the effects of this compound on various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, research could be conducted to investigate the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-depressant. Furthermore, research could be conducted to investigate the potential of this compound as a drug delivery system, as well as to investigate its potential use as a biomarker for various diseases. Finally, research could be conducted to investigate the potential of this compound as a tool for studying the effects of environmental toxins on the nervous system.
Méthodes De Synthèse
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide can be synthesized by a two-step process in which a 4-chlorophenyl group is first added to a N-methyl-4-phenylbutanamide (N-MPBA) molecule. The first step involves the reaction of 4-chlorophenol with N-MPBA in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction results in the formation of a 4-chlorophenylbutanamide intermediate. The second step involves the reaction of this intermediate with a tetrazole in the presence of a base, such as sodium hydroxide or potassium hydroxide, resulting in the formation of this compound.
Propriétés
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-15-9-11-16(12-10-15)24-17(21-22-23-24)13-20-18(25)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGPFWIMNVEEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




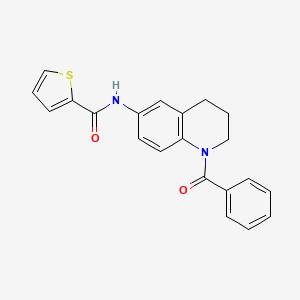
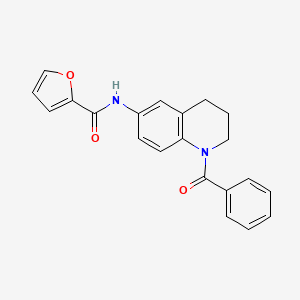
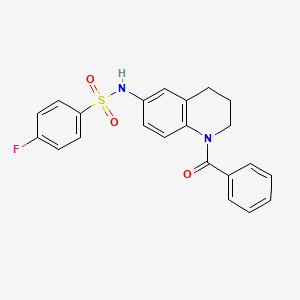
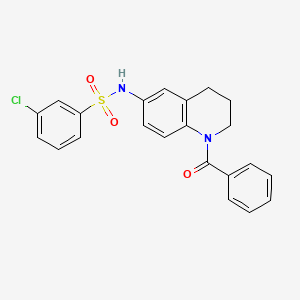
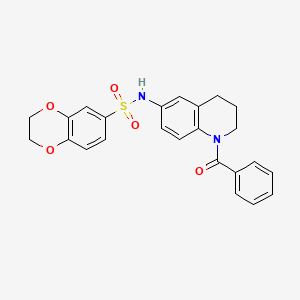
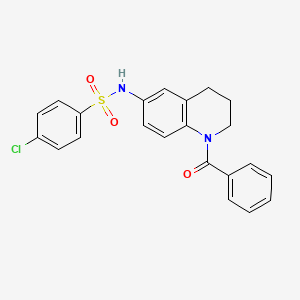
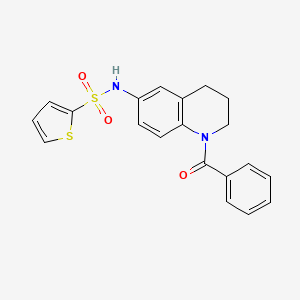
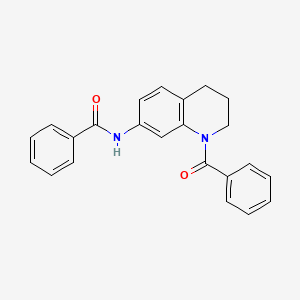
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6569151.png)
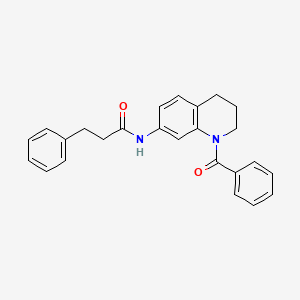
![3-[(4-fluorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569167.png)